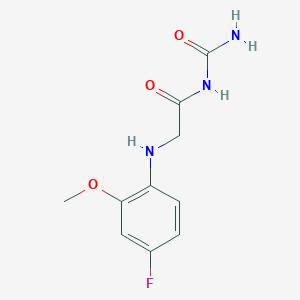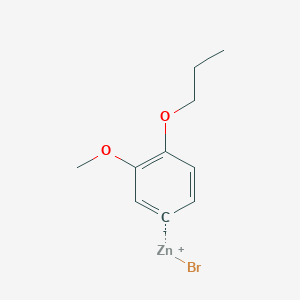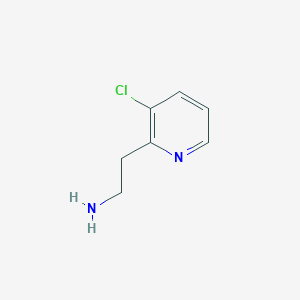
2-(3-Chloropyridin-2-YL)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chloropyridin-2-YL)ethan-1-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropyridin-2-YL)ethan-1-amine typically involves the reaction of 3-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Chloropyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(3-Chloropyridin-2-YL)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 2-(3-Chloropyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure but with different substitution patterns.
2-(3-Chloropyridin-2-YL)oxyethan-1-amine: Contains an oxygen atom in the side chain.
2-(3-Chloropyridin-2-YL)-2-methylpropan-1-amine: Contains a methyl group in the side chain.
Uniqueness
2-(3-Chloropyridin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H9ClN2 |
|---|---|
Poids moléculaire |
156.61 g/mol |
Nom IUPAC |
2-(3-chloropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H9ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 |
Clé InChI |
QZACLOLMQABPRC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CCN)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



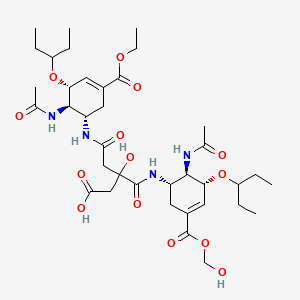
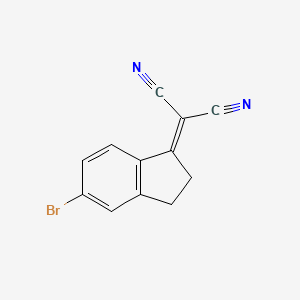

![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)

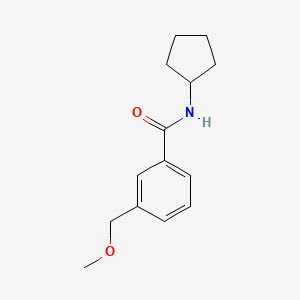
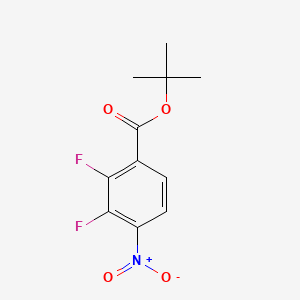

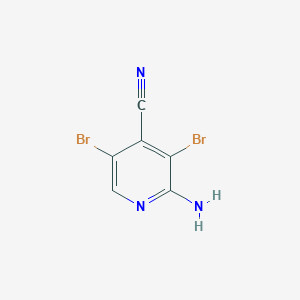
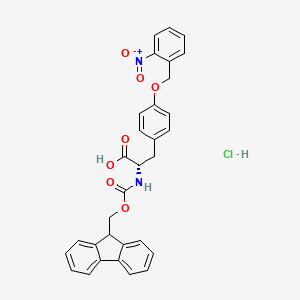
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
